Monobutyl phthalate (MBP) is a primary metabolite of dibutyl phthalate (DBP), a synthetic chemical compound belonging to the phthalate esters (PAEs) family. [] PAEs are diesters of ortho-phthalic acid (dialkyl or alkyl aryl esters of 1,2-benzenedicarboxylic acid). [] While higher-molecular-weight phthalates like di-2-ethylhexyl phthalate (DEHP) are primarily used as plasticizers in polyvinyl chloride (PVC) products, lower-molecular-weight phthalates like DBP are used as solvents for color and scent in various consumer and personal care products. [] MBP is formed through the hydrolysis of DBP, a process facilitated by enzymes in the environment and within organisms. [, ] This ubiquitous presence of DBP leads to widespread human exposure to MBP.
Monobutyl phthalate is synthesized through the esterification of phthalic anhydride with normal butanol. This reaction typically requires a catalyst, such as concentrated sulfuric acid, and occurs at temperatures ranging from 120°C to 150°C . The general reaction can be represented as follows:
The process involves the following steps:
Monobutyl phthalate can undergo several chemical reactions typical of esters:
These reactions are significant in environmental contexts, as they influence the degradation pathways of phthalates in ecosystems.
Monobutyl phthalate acts primarily as an endocrine disruptor in biological systems. It interferes with hormone signaling pathways by mimicking or blocking natural hormones, particularly estrogen . The mechanism involves:
This disruption can result in developmental and reproductive toxicity in both humans and wildlife.
Monobutyl phthalate exhibits typical properties of esters, including volatility and reactivity towards nucleophiles.
Monobutyl phthalate has various applications in scientific research and industry:
Monobutyl phthalate (MBP), the primary hydrolytic metabolite of dibutyl phthalate (DBP), is a pervasive contaminant in global aquatic environments. Its occurrence stems from the incomplete degradation of parent compounds in wastewater treatment plants (WWTPs) and direct industrial discharge. In China's Yangtze River Basin, MBP concentrations reach 717.24 µg/L, exceeding ecological safety thresholds by orders of magnitude [1] [6]. Similarly, Thailand's U-Tapao Canal exhibits mean MBP levels of 4.76 µg/L in surface waters, surpassing the USEPA's recommended limit of 3 µg/L for aquatic organism protection [5]. Wastewater effluents are significant contributors, with studies reporting MBP in 92% of samples from advanced treatment facilities, albeit with removal efficiencies varying between 70–95% depending on technology (e.g., membrane bioreactors vs. ozonation) [1] [9].
Table 1: MBP Detection in Global Aquatic Systems
Location | Matrix | Concentration Range | Detection Frequency | Primary Source |
---|---|---|---|---|
Yangtze River, China | Surface water | 100–717.24 µg/L | 100% | Industrial discharge |
U-Tapao Canal, Thailand | Surface water | 1.44–12.08 µg/L | 89% | Municipal wastewater |
Dongjiang River, China | Surface water | 0.8–15.6 µg/L | 95% | Plasticizer degradation |
WWTP Effluents (Global) | Treated water | 0.5–288 µg/L | 92% | Incomplete DBP breakdown |
MBP's environmental persistence is amplified by its role as an intermediate in DBP biodegradation. While parent phthalates like DBP are susceptible to microbial degradation, MBP forms continuously through hydrolysis and enzymatic activity, leading to sustained environmental loads even in treated waterways [1] [9]. Urbanized regions show 2.3-fold higher concentrations than rural areas, correlating with population density and industrial activity [5] [8].
MBP demonstrates tissue-specific bioaccumulation patterns with significant implications for long-term exposure risks. In zebrafish, MBP accumulates preferentially in metabolic and immune organs, with the highest burdens in the intestine (470.46 µg/g) and liver (405.00 µg/g), followed by the spleen (107.31 µg/g) after 96-hour exposure [6] [10]. This selective retention correlates with MBP's log Kow of 1.6–2.0, facilitating passive diffusion through cellular membranes and binding to lipid-rich tissues [9].
Human biomonitoring data reveal near-universal exposure. The U.S. CDC reports MBP in 97% of urine samples from the general population, with mean concentrations of 45.6 µg/L [6]. Crucially, biotransformation differences affect bioaccumulation:
Table 2: MBP Bioaccumulation Metrics Across Species
Organism/Tissue | Bioconcentration Factor (BCF) | Key Accumulation Sites | Metabolic Fate |
---|---|---|---|
Zebrafish | 120–9,300 | Intestine, Liver, Spleen | Oxidized to hydroxylated forms |
Humans (General) | Not quantified | Liver, Kidney, Fat tissue | Glucuronidated for excretion |
Wild freshwater fish | 550–4,800 | Muscle, Liver | Conjugation via UDP-glucuronosyltransferase |
The Nrf2-Keap1 antioxidant pathway inhibition by MBP exacerbates retention. By suppressing this cytoprotective mechanism, MBP disrupts cellular redox balance, impairing detoxification and increasing tissue susceptibility to damage [6] [10].
Human exposure to MBP occurs through three primary pathways, each contributing differentially across populations:
Ingestion
Dermal Absorption
Inhalation
Vulnerable groups exhibit amplified risks:
Table 3: Dominant MBP Exposure Pathways by Population Group
Population | Primary Route | Estimated Daily Intake | Biomarker Evidence |
---|---|---|---|
General adults | Dietary (food/water) | 2.1–8.7 µg/kg/day | Urinary MBP: 45.6 µg/L (mean) |
Infants (0–1 year) | Breast milk/dust | 6.8–14.2 µg/kg/day | Urine: 1.5× adult concentrations |
Industrial workers | Inhalation/dermal | 22.5–89.3 µg/kg/day | Sweat: >2× urinary concentrations |
Medical patients | Parenteral/metabolic | Variable | Serum MBP: 7× baseline post-exposure |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1